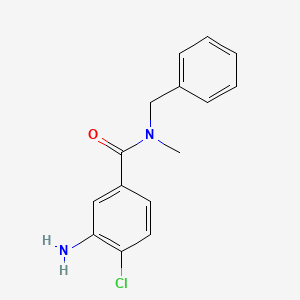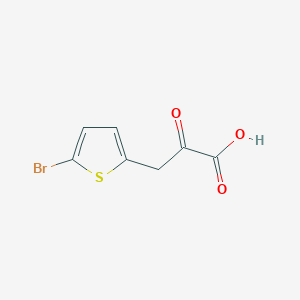
1-(4-Aminobutoxy)-2-methoxyethane
Overview
Description
Scientific Research Applications
Chemical Stability and Metabolism
Research on related compounds, such as 1,4-Butanediol, reveals insights into chemical stability, metabolism, and transformation into other bioactive molecules. For instance, the metabolism of 1,4-Butanediol into γ-hydroxybutyric acid (GHB) in animals and humans highlights the significance of metabolic pathways in determining chemical toxicity and therapeutic potential. Such studies suggest that understanding the metabolic fate of "1-(4-Aminobutoxy)-2-methoxyethane" could be crucial for assessing its safety and efficacy in various applications (Irwin, 2006).
Antimicrobial Potential
Chitosan, a biopolymer with structural similarities to "1-(4-Aminobutoxy)-2-methoxyethane" due to its functional groups, exhibits significant antimicrobial potential. The chemical structure of chitosan, including its aminopolysaccharide backbone, enables its use in various antimicrobial applications. This suggests that "1-(4-Aminobutoxy)-2-methoxyethane" could potentially be investigated for similar antimicrobial applications, depending on its structural characteristics and bioactivity (Raafat & Sahl, 2009).
Environmental and Health Implications
The environmental and health implications of chemically related compounds, such as methoxychlor, an estrogenic pesticide, underscore the importance of assessing the environmental persistence and biological effects of "1-(4-Aminobutoxy)-2-methoxyethane". Studies on methoxychlor and its metabolites provide a framework for evaluating the potential endocrine-disrupting effects and environmental stability of chemical compounds (Cummings, 1997).
Drug Conjugation and Metabolism
Understanding the mechanisms of drug conjugation and metabolism is crucial for developing therapeutic agents. Research on the developmental aspects of drug conjugation, including glucuronidation, offers insights into how "1-(4-Aminobutoxy)-2-methoxyethane" might be metabolized or modified in biological systems to enhance its therapeutic potential or reduce toxicity (Dutton, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-methoxyethoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-9-6-7-10-5-3-2-4-8/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBLJLXPZKMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutoxy)-2-methoxyethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)





![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)
![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)

![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)